N-Fluoro-O-benzenedisulfonimide

概要

説明

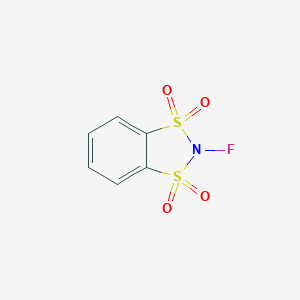

N-Fluoro-O-benzenedisulfonimide (NFOBS) is an electrophilic fluorinating agent characterized by its disulfonimide backbone, which enhances the electrophilicity of the fluorine atom. First reported by Davis and Han in 1991 , NFOBS is synthesized via the reaction of O-benzenedisulfonimide with fluorine gas or alternative fluorinating agents under controlled conditions. Its structure features two electron-withdrawing sulfonyl groups adjacent to the fluorinated nitrogen, which stabilize the N–F bond while maintaining sufficient reactivity for fluorination reactions .

NFOBS is primarily employed in organic synthesis for the fluorination of electron-rich substrates, such as enolates, aromatic systems, and heterocycles. However, its utility is highly dependent on reaction conditions and substrate compatibility, as evidenced by its variable performance compared to other fluorinating reagents .

準備方法

Synthesis Fundamentals and Precursor Preparation

NFOBS is synthesized through direct fluorination of O-benzenedisulfonimide salts. The disulfonimide backbone, comprising two electron-withdrawing sulfonyl groups, stabilizes the N–F bond while enabling controlled reactivity. Precursor salts (sodium, lithium, or potassium derivatives of O-benzenedisulfonimide) are typically prepared by neutralizing the sulfonamide with corresponding hydroxides . For instance, the sodium salt is generated by reacting O-benzenedisulfonimide with sodium hydroxide in aqueous or acetonitrile solutions .

Solvent Systems and Reaction Optimization

Organic-Water Mixed Solvents

Early methods employed organic solvents like acetonitrile (CH₃CN) for fluorination, but modern protocols favor water-organic mixtures to enhance solubility and reduce costs. Key findings include:

-

10% Acetonitrile/Water (v/v): At -10°C, fluorinating the sodium salt with 10% F₂ in nitrogen yielded NFOBS, though yields were unspecified. This method required stringent temperature control to minimize side reactions .

-

50% Acetonitrile/Water (v/v): At -8°C and 1.65 equivalents of F₂, a 79.8% yield was achieved, demonstrating improved efficiency over pure organic systems .

-

90% Water/10% Acetonitrile (v/v): Trials at ambient temperatures (~25°C) produced moderate yields, highlighting the trade-off between reaction speed and selectivity .

Pure Aqueous Systems

Large-scale production increasingly adopts water-only media to eliminate organic solvent recovery:

-

100% Water: Dissolving the sodium salt in water at 25–30°C and fluorinating with 10% F₂/N₂ yielded 70% NFOBS after filtration. This approach simplified purification, as the product precipitated directly from the aqueous phase .

Table 1: Solvent System Performance Comparison

| Solvent Ratio (v/v) | Temperature (°C) | F₂ Equivalents | Yield (%) | Key Advantage |

|---|---|---|---|---|

| 10% CH₃CN/H₂O | -10 | 1.0 | N/A | Low side reactions |

| 50% CH₃CN/H₂O | -8 | 1.65 | 79.8 | Balanced efficiency |

| 90% H₂O/10% CH₃CN | 25 | 1.0 | Moderate | Cost-effective |

| 100% H₂O | 25–30 | 1.0 | 70.0 | Scalable, green chemistry |

Fluorination Conditions and Catalytic Effects

Gas-Phase Fluorination

Industrial-Scale Production Strategies

Batch Reactor Design

Stainless steel or Hastelloy reactors resist fluorine corrosion. Agitation systems ensure uniform gas dispersion, critical for consistent fluorination. Post-reaction, the slurry is filtered, washed with diethyl ether to remove impurities, and vacuum-dried to isolate crystalline NFOBS .

Comparative Analysis of Precursor Salts

While sodium salts dominate industrial use due to low cost, lithium and potassium variants offer niche advantages:

化学反応の分析

Types of Reactions

N-Fluoro-O-benzenedisulfonimide undergoes various types of chemical reactions, including:

Electrophilic Fluorination: It is commonly used to introduce fluorine atoms into aromatic and aliphatic compounds.

Amination: It can also act as an amination reagent, introducing amino groups into organic molecules.

Common Reagents and Conditions

The reactions involving this compound typically require the presence of a catalyst, such as palladium or other transition metals, to facilitate the reaction. Common solvents used include dichloromethane, acetonitrile, and dimethylformamide .

Major Products Formed

The major products formed from reactions with this compound include fluorinated aromatic and aliphatic compounds, as well as aminated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

科学的研究の応用

Medicinal Chemistry

N-Fluoro-O-benzenedisulfonimide plays a crucial role in the synthesis of fluorinated organic compounds that are vital in drug development. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them desirable in pharmaceuticals.

Case Study:

A study demonstrated the use of this compound in the selective fluorination of aromatic compounds. The resulting fluorinated products showed improved binding affinities in biological assays, highlighting their potential as drug candidates .

Materials Science

The compound is employed in the development of new materials with enhanced properties. Fluorination can significantly alter the physical and chemical properties of polymers and other materials, leading to improved performance in various applications.

Data Table: Properties of Fluorinated Materials

| Material Type | Property Enhanced | Application Area |

|---|---|---|

| Polymers | Chemical resistance | Coatings and adhesives |

| Organic compounds | Thermal stability | Electronics |

| Agrochemicals | Bioactivity | Crop protection |

Biological Studies

Fluorinated compounds serve as useful probes in biological research, allowing scientists to investigate enzyme mechanisms and protein-ligand interactions. The unique properties of fluorine can enhance the visibility and tracking of these compounds in biological systems.

Example:

Research utilizing this compound has shown its effectiveness in labeling biomolecules for imaging studies, providing insights into cellular processes .

作用機序

The mechanism of action of N-Fluoro-O-benzenedisulfonimide involves the transfer of a fluorine atom to the target molecule. This process typically proceeds through an electrophilic substitution mechanism, where the fluorine atom replaces a hydrogen atom or another substituent on the target molecule. The presence of a catalyst, such as palladium, can facilitate this process by stabilizing the intermediate species and lowering the activation energy of the reaction .

類似化合物との比較

Reactivity in Electrophilic Fluorination

NFOBS exhibits moderate electrophilic reactivity, positioned between milder agents like N-Fluorobenzenesulfonimide (NFSI) and more potent reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Key distinctions include:

- NFSI : Shares a similar sulfonimide backbone but with a single sulfonyl group, resulting in reduced electrophilicity compared to NFOBS. NFSI is effective for fluorinating activated carbonyl compounds but struggles with less reactive substrates .

- Selectfluor : A hypervalent iodine-based reagent with superior electrophilicity due to its cationic nature. Selectfluor achieves fluorination under milder conditions and is effective in reactions where NFOBS fails, such as fluorolactonization of isoxazoles .

- N-Fluoropyridinium Salts : These reagents (e.g., N-fluoropyridinium triflate) offer tunable reactivity based on pyridinium substituents. They are highly stable and selective for asymmetric fluorination but require Lewis acid catalysts for certain transformations .

Table 1: Structural and Reactivity Comparison

| Reagent | Key Structural Features | Relative Reactivity | Typical Applications |

|---|---|---|---|

| NFOBS | Disulfonimide backbone, two sulfonyl groups | Moderate | Fluorination of enolates, heterocycles |

| NFSI | Single sulfonimide group | Low to moderate | Activated carbonyl fluorination |

| Selectfluor | Cationic, dichlorotriazine core | High | Dearomatization, fluorolactonization |

| N-Fluoropyridinium | Pyridinium ring, triflate counterion | Variable | Asymmetric fluorination |

Selectivity and Substrate Compatibility

NFOBS demonstrates substrate-dependent selectivity:

- In fluorolactonization reactions, NFOBS and NFSI failed to yield products, whereas Selectfluor succeeded due to its ability to generate reactive oxonium intermediates .

- In sugar chemistry, NFOBS produced low yields and side products during fluorination of 6-β-fluorosugar derivatives, whereas Selectfluor provided cleaner outcomes .

- For difluoromethylene synthesis, NFOBS and NFSI were ineffective without Lewis acids, whereas Umemoto’s N-fluoropyridinium reagent achieved 2,2-difluorination of malonates when paired with AlCl₃ .

Reaction Conditions and Catalytic Requirements

- Solvent and Temperature : NFOBS typically requires polar aprotic solvents (e.g., CH₃CN) and elevated temperatures (80°C), as seen in failed fluorolactonization attempts .

- However, its use in complex transformations (e.g., geminal difluorination) necessitates additional catalysts .

Table 2: Performance in Representative Reactions

Stability and Handling

NFOBS is stable under anhydrous conditions but less robust than N-fluoropyridinium salts, which tolerate prolonged storage. Its disulfonimide structure enhances thermal stability compared to NFSI, though it remains sensitive to moisture .

生物活性

N-Fluoro-O-benzenedisulfonimide (NFOBS) is a fluorinating agent that has garnered attention in the field of medicinal chemistry due to its unique biological activities and applications. This compound, a stable and efficient electrophilic fluorination reagent, has been utilized in various synthetic processes, particularly in the development of pharmaceuticals and agrochemicals. This article explores the biological activity of NFOBS, supported by data tables, case studies, and detailed research findings.

NFOBS is synthesized from o-benzenedisulfonimide through direct fluorination methods. The presence of fluorine in organic compounds significantly alters their physicochemical properties, enhancing lipophilicity, metabolic stability, and bioavailability. The introduction of fluorine can also modify the acidity and basicity of molecules, which is crucial for their biological activity .

The mechanism by which NFOBS exerts its biological effects primarily involves its role as an electrophilic fluorination agent. This allows for the selective introduction of fluorine into various substrates, leading to the formation of biologically active compounds. The unique reactivity of NFOBS enables it to participate in diverse reactions, including nucleophilic substitutions and radical reactions, which are essential in drug development .

Antiviral and Anticancer Properties

Recent studies have demonstrated that NFOBS derivatives exhibit significant antiviral and anticancer activities. For instance, compounds synthesized using NFOBS have shown promising results against human cytomegalovirus (HCMV) and various cancer cell lines. In vitro assays indicated that certain fluoro-substituted derivatives achieved an IC50 value around 10 μM against HCMV and exhibited cytotoxicity against glioblastoma (GBM6) with IC50 values ranging from 36 to 80 μM .

Table 1: Biological Activity of NFOBS Derivatives

| Compound | Target | IC50 (μM) | Activity Type |

|---|---|---|---|

| 4d | HCMV | ~10 | Antiviral |

| 4l | GBM6 | 36-80 | Cytotoxicity |

| 5f | MDA MB231 | 36-80 | Cytotoxicity |

These findings suggest that the incorporation of fluorine into the structure significantly enhances the biological activity of these compounds compared to their non-fluorinated counterparts.

Mechanistic Insights

The mechanism underlying the anticancer activity involves apoptosis induction in cancer cells. Studies have shown that treatment with NFOBS derivatives leads to increased production of reactive oxygen species (ROS), which disrupt mitochondrial function and promote cell death through apoptosis . This highlights the potential of NFOBS as a lead compound in developing new anticancer therapies.

Case Study 1: Antiviral Activity Against HCMV

In a controlled study, researchers evaluated several NFOBS-derived compounds for their antiviral efficacy against HCMV. The study revealed that specific derivatives not only inhibited viral replication but also reduced cytopathic effects on infected cells. The most effective compounds were noted to have structural features conducive to enhanced interaction with viral components .

Case Study 2: Cytotoxicity in Glioblastoma Cells

Another significant study focused on the cytotoxic effects of NFOBS derivatives on glioblastoma cells. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates. Flow cytometry analysis confirmed that treated cells exhibited characteristics typical of late-stage apoptosis, reinforcing the therapeutic potential of these compounds in cancer treatment .

Q & A

Q. Basic: How is N-Fluoro-O-benzenedisulfonimide (NFOBS) synthesized, and what factors influence its stability during storage?

NFOBS is synthesized via direct fluorination of its precursor, o-benzenedisulfonimide, using 10% fluorine gas (F₂) diluted in nitrogen, with sodium fluoride (NaF) as a stabilizing agent. The reaction is conducted under controlled conditions to avoid decomposition, yielding a crystalline solid with a melting point of 139–140 °C. Stability is influenced by moisture sensitivity and thermal degradation; thus, storage in anhydrous environments at low temperatures (-20 °C) in amber glassware is recommended to prevent hydrolysis or radical side reactions .

Q. Basic: What is the mechanistic role of NFOBS in electrophilic fluorination reactions?

NFOBS acts as a bench-stable electrophilic fluorine source, transferring the fluorine atom via a two-electron transfer process. Its disulfonimide backbone stabilizes the transition state during fluorination, particularly in reactions with enolates, Grignard reagents, and azaenolates. The electrophilic fluorination mechanism involves deprotonation of the substrate to form a resonance-stabilized anion, which then attacks the electrophilic fluorine center of NFOBS, displacing the sulfonimide group .

Q. Advanced: How can reaction conditions be optimized for NFOBS-mediated fluorination of sterically hindered substrates?

Optimization involves:

- Solvent choice : Aprotic solvents (e.g., THF, DCM) minimize side reactions.

- Temperature : Reactions are typically run at -78 °C to 0 °C to suppress β-elimination of HF.

- Stoichiometry : A 1.1–1.5 molar ratio of NFOBS to substrate balances reactivity and cost.

- Additives : NaF or molecular sieves can sequester trace moisture.

For hindered substrates like tert-alkyl enolates, slow reagent addition and extended reaction times (12–24 hours) improve yields .

Q. Advanced: How do contradictory reports on NFOBS reactivity with strong nucleophiles inform substrate selection?

While NFOBS efficiently fluorinates enolates and aryl Grignard reagents (e.g., 80% yield for fluorobenzene synthesis), it struggles with strongly basic nucleophiles like phenyllithium due to β-elimination of HF. This limitation suggests alternative reagents (e.g., N-fluoropyridinium salts) should be used for such substrates. Contradictions in literature often arise from variations in substrate electronics and reaction conditions, emphasizing the need for pre-screening via computational modeling (DFT) or small-scale trials .

Q. Advanced: What analytical techniques are critical for characterizing NFOBS and its reaction products?

- NMR Spectroscopy : ¹⁹F NMR confirms fluorine incorporation (δ ~ -70 ppm for NFOBS).

- X-ray Crystallography : Validates molecular structure and crystal packing.

- Mass Spectrometry (HRMS) : Ensures product purity and molecular weight accuracy.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset ~140 °C).

- HPLC : Monitors reaction progress and byproduct formation .

Q. Advanced: How does NFOBS compare to other electrophilic fluorinating agents in terms of efficiency and substrate scope?

NFOBS outperforms N-fluorobenzenesulfonimide (NFSI) in fluorinating aryl Grignard reagents (80% vs. 58% yield for fluorobenzene) but is less effective than Selectfluor for aliphatic substrates. Its disulfonimide structure provides superior shelf stability compared to N-fluoropyridinium triflates. However, NFOBS is incompatible with highly electron-deficient arenes, where DAST (diethylaminosulfur trifluoride) is preferred. Substrate scope is best for enolates, azaenolates, and organometallic reagents .

特性

IUPAC Name |

2-fluoro-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO4S2/c7-8-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXAULYORNMOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)S(=O)(=O)N(S2(=O)=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565505 | |

| Record name | 2-Fluoro-1H-1lambda~6~,3lambda~6~,2-benzodithiazole-1,1,3,3(2H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344-80-5 | |

| Record name | 2-Fluoro-1H-1lambda~6~,3lambda~6~,2-benzodithiazole-1,1,3,3(2H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。